molecular formula C12H11NO3 B8414300 Methyl 2-amino-4-(furan-2-yl)benzoate

Methyl 2-amino-4-(furan-2-yl)benzoate

Cat. No.: B8414300
M. Wt: 217.22 g/mol
InChI Key: JAKOMUKFFJIOKO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(furan-2-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-amino-4-(furan-2-yl)benzoate

InChI

InChI=1S/C12H11NO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3

InChI Key

JAKOMUKFFJIOKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Water (0.56 mL), ammonium chloride (18 mg), and iron powder (94 mg) were added to an ethanol (2.1 mL) suspension of methyl 4-(furan-2-yl)-2-nitrobenzoate (0.14 g), followed by heating to reflux for 2 hours and 30 minutes. The reaction mixture was cooled to room temperature, and then ammonium chloride (18 mg), iron powder (31 mg), and water (0.28 mL) were added thereto, followed by heating to reflux for 1 hour. The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure. A saturated aqueous solution of sodium bicarbonate and ethyl acetate were added to the obtained residue, and the insoluble substance was removed by filtration. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography [eluent: 99-95% hexane/ethyl acetate] to obtain 78 mg of methyl 2-amino-4-(furan-2-yl)benzoate as a light yellow solid.
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.28 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
methyl 4-(furan-2-yl)-2-nitrobenzoate
Quantity
0.14 g
Type
reactant
Reaction Step Two
Name
Quantity
94 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.56 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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Name
COC(=O)c1ccc(-c2ccco2)cc1[N+](=O)[O-]
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Reaction Step One

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